3,5-bis(3-bromophenyl)-4-chloro-1-(2-chloro-4-fluorobenzyl)-1H-pyrazole
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Overview
Description
“3,5-bis(3-bromophenyl)-4-chloro-1-(2-chloro-4-fluorobenzyl)-1H-pyrazole” is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its complex structure, which includes multiple halogen substituents, making it potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,5-bis(3-bromophenyl)-4-chloro-1-(2-chloro-4-fluorobenzyl)-1H-pyrazole” typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of substituents: The bromophenyl, chlorobenzyl, and fluorobenzyl groups can be introduced through various substitution reactions, often involving halogenation and coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the benzyl positions.
Reduction: Reduction reactions could target the halogen substituents, potentially leading to dehalogenation.
Substitution: The halogen atoms (bromine, chlorine, fluorine) make the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, nucleophilic substitution could replace halogen atoms with other functional groups.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological activity: Compounds with similar structures have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
Drug development: The compound could be explored for its potential as a pharmaceutical agent, particularly if it exhibits biological activity.
Industry
Material science: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if the compound exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors. The pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3,5-diphenyl-4-chloro-1H-pyrazole: A simpler analog without the bromine and fluorine substituents.
3,5-bis(4-chlorophenyl)-1H-pyrazole: Another analog with different halogen substituents.
Uniqueness
The unique combination of bromine, chlorine, and fluorine substituents in “3,5-bis(3-bromophenyl)-4-chloro-1-(2-chloro-4-fluorobenzyl)-1H-pyrazole” may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H13Br2Cl2FN2 |
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Molecular Weight |
555.1 g/mol |
IUPAC Name |
3,5-bis(3-bromophenyl)-4-chloro-1-[(2-chloro-4-fluorophenyl)methyl]pyrazole |
InChI |
InChI=1S/C22H13Br2Cl2FN2/c23-16-5-1-3-13(9-16)21-20(26)22(14-4-2-6-17(24)10-14)29(28-21)12-15-7-8-18(27)11-19(15)25/h1-11H,12H2 |
InChI Key |
XRVQGVRYVYFFAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=C(C(=NN2CC3=C(C=C(C=C3)F)Cl)C4=CC(=CC=C4)Br)Cl |
Origin of Product |
United States |
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